molecular formula C17H23ClN2O B7986223 N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide

N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide

Cat. No.: B7986223
M. Wt: 306.8 g/mol
InChI Key: ARNXIEASABXUFW-MRXNPFEDSA-N
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Description

N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide is a synthetic organic compound with a complex structure It features a piperidine ring, a benzyl group, a cyclopropyl group, and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.

    Formation of the Chloroacetamide Moiety: The chloroacetamide group is formed by reacting chloroacetyl chloride with the intermediate compound in the presence of a base like triethylamine.

    Cyclopropyl Group Addition: The cyclopropyl group is introduced through a cyclopropanation reaction using a suitable reagent like diazomethane.

Industrial Production Methods

Industrial production of N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the chloroacetamide moiety can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides or thioamides.

Scientific Research Applications

N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

  • The presence of both the chloroacetamide and cyclopropyl groups in N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide distinguishes it from other similar compounds, potentially conferring unique chemical and biological properties.

Properties

IUPAC Name

N-[(3R)-1-benzylpiperidin-3-yl]-2-chloro-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O/c18-11-17(21)20(15-8-9-15)16-7-4-10-19(13-16)12-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNXIEASABXUFW-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)N(C3CC3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC2=CC=CC=C2)N(C3CC3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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